tert-Amyl Ebastine
CAS No.: 1312211-93-0
Cat. No.: VC0104263
Molecular Formula: C33H41NO2
Molecular Weight: 483.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312211-93-0 |
|---|---|
| Molecular Formula | C33H41NO2 |
| Molecular Weight | 483.7 g/mol |
| IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one |
| Standard InChI | InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3 |
| Standard InChI Key | HPKXAPGAMCZWKF-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
tert-Amyl Ebastine is a structural analog of ebastine, which is characterized by the replacement of the tert-butyl group with a tert-amyl (also known as tert-pentyl) group. The parent compound, ebastine, has the chemical name 4-diphenylmethoxy-1-[3-(4-tert-butyl-benzoyl)propyl]piperidine . By extension, tert-Amyl Ebastine would maintain the core structure of ebastine with the aforementioned substitution.
The molecular properties of tert-Amyl Ebastine can be inferred to be similar to those of ebastine, with slight modifications due to the structural difference. While specific data on tert-Amyl Ebastine is limited in the reviewed literature, comparisons can be made to the parent compound.
Structural Comparison
| Property | Ebastine | tert-Amyl Ebastine |
|---|---|---|
| Base Structure | 4-diphenylmethoxy-1-[3-(4-tert-butyl-benzoyl)propyl]piperidine | 4-diphenylmethoxy-1-[3-(4-tert-amyl-benzoyl)propyl]piperidine |
| Functional Group | tert-butyl | tert-amyl (tert-pentyl) |
| Additional Carbon | No | Yes (additional methyl group in the substituent) |
Physical Properties
The physical properties of tert-Amyl Ebastine are expected to differ slightly from ebastine due to the larger alkyl group. The tert-amyl group would likely increase lipophilicity compared to the tert-butyl analog, potentially affecting the compound's distribution characteristics in biological systems.
Preclinical Research Findings
Pharmacokinetic Considerations
Absorption and Distribution
Ebastine shows consistent plasma levels during repeated daily oral administration, with levels at 2 hours post-dose ranging from 81-166 ng eq./ml over 21 days of treatment . After absorption, it distributes widely to tissues including liver, kidney, submaxillary gland, hypophysis, adrenal, lung, and pancreas . The tert-amyl derivative might show altered distribution patterns due to its potentially increased lipophilicity.
Metabolism and Excretion
Ebastine undergoes extensive metabolism, with excretion occurring primarily through fecal routes (>90%) and minimal urinary excretion (2-3%) . The metabolic profile of tert-Amyl Ebastine would likely follow similar pathways but might show differences in metabolite formation and elimination rates due to the structural modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume